2-Isobutoxy-4-chlorobenzothiazole

Organic Synthesis Process Chemistry Scale-Up

2-Isobutoxy-4-chlorobenzothiazole (IUPAC: 4-chloro-2-(2-methylpropoxy)-1,3-benzothiazole; molecular formula C₁₁H₁₂ClNOS; MW 241.74 g/mol) is a disubstituted benzothiazole scaffold bearing a chlorine atom at the 4-position and a branched isobutoxy chain at the 2-position. The compound is typically supplied as a yellow viscous liquid with a purity of ≥ 95% (up to 97.2% in research-grade lots).

Molecular Formula C11H12ClNOS
Molecular Weight 241.74 g/mol
Cat. No. B8429839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutoxy-4-chlorobenzothiazole
Molecular FormulaC11H12ClNOS
Molecular Weight241.74 g/mol
Structural Identifiers
SMILESCC(C)COC1=NC2=C(S1)C=CC=C2Cl
InChIInChI=1S/C11H12ClNOS/c1-7(2)6-14-11-13-10-8(12)4-3-5-9(10)15-11/h3-5,7H,6H2,1-2H3
InChIKeyMOBIMYVTQTYYCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isobutoxy-4-chlorobenzothiazole: Procurement-Ready Physicochemical and Synthetic Profile for the 2-Alkoxy-4-chlorobenzothiazole Series


2-Isobutoxy-4-chlorobenzothiazole (IUPAC: 4-chloro-2-(2-methylpropoxy)-1,3-benzothiazole; molecular formula C₁₁H₁₂ClNOS; MW 241.74 g/mol) is a disubstituted benzothiazole scaffold bearing a chlorine atom at the 4-position and a branched isobutoxy chain at the 2-position . The compound is typically supplied as a yellow viscous liquid with a purity of ≥ 95% (up to 97.2% in research-grade lots) . Unlike earlier 2-alkoxy-4-chlorobenzothiazole analogs that are solids at ambient temperature, the isobutoxy derivative remains liquid, a consequence of the branching-induced disruption of crystal packing . This heterocyclic core serves as a versatile precursor in medicinal chemistry and agrochemical discovery, where modulation of the 2-alkoxy substituent governs solubility, lipophilicity, and downstream reactivity [1].

Why 2-Isobutoxy-4-chlorobenzothiazole Cannot Be Swapped with Shorter-Chain 2-Alkoxy-4-chlorobenzothiazole Analogs


In the 2-alkoxy-4-chlorobenzothiazole series, the length and branching of the 2-alkoxy chain directly modulate three procurement-critical parameters: lipophilicity (logP), physical state at handling temperature, and purification recovery during scale-up. The isobutoxy substituent elevates logP by approximately 0.5–1.0 units relative to the methoxy and ethoxy congeners, while the branched architecture suppresses crystallinity—converting what would be a low-melting solid into a liquid that remains pourable at ambient laboratory temperatures [1]. These differences carry practical consequences: recrystallization protocols optimized for linear-chain analogs fail for the isobutoxy derivative, and stock solution preparation in non-polar solvents requires adjusted volumetric planning . Generic substitution therefore risks altered partitioning, unexpected precipitation, and batch-to-batch variability in downstream synthetic sequences [2].

Quantitative Differentiation of 2-Isobutoxy-4-chlorobenzothiazole from Closest In-Class Analogs


Synthesis Yield: 2-Isobutoxy-4-chlorobenzothiazole Achieves 96.8% Isolated Yield vs. 92.4–92.9% for Methoxy and Ethoxy Analogs

Under optimized nucleophilic substitution conditions (sodium isobutoxide in DMF at 80–100°C), 2-isobutoxy-4-chlorobenzothiazole is isolated in 96.8% yield with 97.2% purity as a yellow viscous liquid . By contrast, the 2-methoxy analog under analogous alkoxide displacement conditions (NaOH in water/methanol, reflux) affords a 92.4% yield , and the 2-ethoxy analog yields 92.9% . The 4.4–4.7 percentage-point yield advantage translates to a 4.8% reduction in raw material cost per kilogram of isolated product.

Organic Synthesis Process Chemistry Scale-Up

Physical State Advantage: 2-Isobutoxy-4-chlorobenzothiazole Remains a Liquid at Ambient Temperature, Eliminating Pre-Weighing Melting Steps Required for Solid Analogs

2-Isobutoxy-4-chlorobenzothiazole is a yellow viscous liquid with a boiling point of 103.5–105°C at 0.15 mmHg . In contrast, the 2-methoxy analog melts at 55–57°C and the 2-ethoxy analog at 43–45°C , both requiring heating above ambient temperature for quantitative transfer. The liquid state of the isobutoxy derivative eliminates the need for melting and hot-liquid handling, reducing preparation time for stock solutions or reaction feeds by an estimated 15–20 minutes per aliquot.

Formulation Laboratory Handling Liquid Dispensing

Optimized Lipophilicity Window: Predicted logP of 2.575 for the Isobutoxy Derivative vs. 2.2–3.3 for Closest Analogs

The ZINC15 database reports a predicted logP of 2.575 for 2-isobutoxy-4-chlorobenzothiazole [1]. For the 2-ethoxy analog (4-chloro-2-ethoxybenzothiazole), a logP of approximately 2.2 has been reported in ZINC [2], while the 2-methoxy analog carries an XLogP3-AA value of 3.3 in PubChem [3]. The isobutoxy derivative thus occupies an intermediate lipophilicity window, which may be advantageous for balancing membrane permeability and aqueous solubility in cell-based assays.

Lipophilicity ADME Prediction Medicinal Chemistry

Scalable Purification: Recrystallization Recovery of 70–75% with 98% Purity for 2-Isobutoxy-4-chlorobenzothiazole

Recrystallization from hot ethanol–water (4:1 v/v) delivers 70–75% recovery of 2-isobutoxy-4-chlorobenzothiazole at 98% purity . This contrasts with column chromatography (hexane:ethyl acetate 9:1), which achieves >95% purity but suffers from 50–60% recovery . The recrystallization protocol therefore provides a 20–25 absolute percentage-point improvement in mass recovery while maintaining pharmaceutically relevant purity levels.

Purification Process Scale-Up Quality Control

Synthetic Versatility: The 4-Chloro Substituent Enables Diversification via Cross-Coupling and Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position of 2-isobutoxy-4-chlorobenzothiazole serves as a synthetic handle for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) and nucleophilic aromatic substitution (SₙAr) reactions . This contrasts with unsubstituted benzothiazole, which lacks such a reactive handle, and with 2-alkylthio analogs (e.g., 4-chloro-2-(ethylthio)benzothiazole), where the 2-thioether group competes for metal coordination and can poison catalysts [1]. The orthogonal reactivity profile of the 2-alkoxy/4-chloro substitution pattern enables sequential functionalization without protecting-group manipulation.

Cross-Coupling Medicinal Chemistry Library Synthesis

Optimal Application Scenarios for 2-Isobutoxy-4-chlorobenzothiazole Based on Verified Differentiation Evidence


Multi-Step Medicinal Chemistry Library Synthesis Requiring an Orthogonal 4-Chloro Handle

When a synthetic route demands sequential functionalization—first exploiting the 4-chloro group for cross-coupling or SₙAr, then later modifying the 2-alkoxy chain—2-isobutoxy-4-chlorobenzothiazole provides an inert 2-substituent that does not interfere with Pd catalysts or nucleophilic conditions . This orthogonality avoids the catalyst-poisoning issues encountered with 2-thioether analogs, reducing the number of protecting-group steps and improving overall library throughput .

High-Throughput Screening (HTS) Plate Preparation Requiring Liquid Handling Without Pre-Melting

Because 2-isobutoxy-4-chlorobenzothiazole is a liquid at ambient temperature (b.p. 103.5–105°C at 0.15 mmHg) , it can be directly aliquoted using automated liquid handlers. This eliminates the 15–20 minute melting step per aliquot required for the solid methoxy (m.p. 55–57°C) and ethoxy (m.p. 43–45°C) analogs , reducing total plate preparation time and minimizing thermal degradation risk for heat-sensitive co-solutes.

Scale-Up Campaigns Prioritizing High Isolated Yield and Efficient Purification Recovery

The combination of a 96.8% synthesis yield and a 70–75% recrystallization recovery at 98% purity makes 2-isobutoxy-4-chlorobenzothiazole economically attractive for multi-gram to kilogram scale-up. The 4.4–4.7 percentage-point yield advantage over methoxy and ethoxy analogs , together with a 20–25 percentage-point recovery gain over column chromatography, translates to lower cost per gram of high-purity material and improved process mass intensity.

Early-Stage Drug Discovery Requiring Balanced logP for Cell-Based Assays

With a predicted logP of 2.575 [1], 2-isobutoxy-4-chlorobenzothiazole occupies an intermediate lipophilicity range between the 2-ethoxy (logP ~2.2) and 2-methoxy (XLogP3-AA 3.3) analogs [2][3]. This balanced logP may offer an improved solubility–permeability profile for cell permeability and microsomal stability assays, making it a preferred scaffold when screening within the 2-alkoxy-4-chlorobenzothiazole series.

Quote Request

Request a Quote for 2-Isobutoxy-4-chlorobenzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.